Product packaging for Ethyl everninate(Cat. No.:CAS No. 6110-36-7)

Ethyl everninate

Cat. No.: B1203233
CAS No.: 6110-36-7
M. Wt: 210.23 g/mol
InChI Key: PJOOIAZRUIIQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (CAS 6110-36-7), also known as ethyl everninate, is a natural aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . This compound is of significant interest in natural product research as it is found in plant species such as Oakmoss ( Evernia prunastri ) and Sassafras ( Sassafras albidum ) . Researchers can analyze this compound using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The presence of both hydroxy and methoxy substituents on the benzoate ring defines its specific chemical properties, including a calculated LogP of 3.04, which indicates its hydrophobicity . This characteristic is valuable in studies of plant metabolomics, the biosynthesis of lichen-derived metabolites, and as a standard in analytical method development. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1203233 Ethyl everninate CAS No. 6110-36-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6110-36-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3

InChI Key

PJOOIAZRUIIQMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)OC)O

Other CAS No.

6110-36-7

Origin of Product

United States

Isolation Methodologies and Natural Occurrence Research

Advanced Extraction Techniques from Biological Matrices

The initial and critical step in isolating Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is its efficient extraction from the lichen thalli. Researchers have moved beyond traditional methods to more advanced and optimized techniques to enhance yield and selectivity.

Traditional solvent-based extraction has been widely used for obtaining secondary metabolites from lichens. Common solvents for this purpose include acetone, ethanol (B145695), and methanol (B129727), which are effective at solubilizing phenolic compounds like Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. The process typically involves maceration or Soxhlet extraction of the dried and powdered lichen material.

A more advanced and environmentally friendly alternative is Supercritical Fluid Extraction (SFE), primarily using carbon dioxide (SC-CO₂). SFE offers several advantages, including the use of a non-toxic, non-flammable, and readily available solvent (CO₂). The solvating power of supercritical CO₂ can be finely tuned by modifying pressure and temperature, allowing for selective extraction. For polar compounds like lichen phenolics, the efficiency of SC-CO₂ extraction is often enhanced by the addition of a polar co-solvent, such as ethanol.

Optimization of SFE parameters is crucial for maximizing the yield of target compounds. Studies on related lichen metabolites, such as usnic acid, provide valuable insights into the optimal conditions that would be applicable for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.

ParameterRange InvestigatedOptimal Value/ConditionEffect on YieldReference
Pressure150 - 300 bar300 barHigher pressure generally increases the density of SC-CO₂ and enhances solvating power, leading to higher yields. biotech-asia.org
Temperature40 - 85 °C60 °CTemperature has a dual effect; it can increase the vapor pressure of the solute but decrease the solvent density. An optimal temperature balances these factors. biotech-asia.orgscoop.it
Co-solvent (Ethanol)0 - 5%~4-5%The addition of a polar co-solvent like ethanol significantly increases the extraction yield of polar phenolic compounds. teriin.org
Extraction Time80 - 450 minutes~80-448 minutesLonger extraction times generally lead to higher yields, up to a point where the majority of the accessible compound has been extracted. scoop.itteriin.org

Scaling up the extraction process from a laboratory to a preparative scale requires careful consideration of efficiency and economic viability. While solvent-based extractions are straightforward to scale up, they often involve large volumes of organic solvents, which can be costly and pose environmental concerns.

Supercritical Fluid Extraction, although requiring a higher initial investment in equipment, offers significant advantages in preparative scale-up. Its selectivity can reduce the need for extensive downstream purification steps. Furthermore, the solvent (CO₂) is easily removed from the extract by depressurization, leaving a solvent-free product. The efficiency of preparative SFE is influenced by factors such as the geometry of the extraction vessel, the flow rate of the supercritical fluid, and the particle size of the raw material.

Chromatographic Purification Strategies for Natural Isolates

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.

Flash chromatography is a rapid and efficient technique for the initial purification and fractionation of the crude lichen extract. This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system of moderate polarity. The extract is loaded onto the column, and a mixture of solvents, often a gradient of non-polar and polar solvents like petroleum ether and ethyl acetate (B1210297), is passed through under pressure. This allows for the separation of compounds based on their polarity. For the purification of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, a solvent system of petroleum ether/ethyl acetate (10:1) has been shown to be effective. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical quantification and preparative purification of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. For analytical purposes, a reverse-phase HPLC method can be employed. univie.ac.at A typical setup would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape. univie.ac.at

This analytical method can be scaled up to a preparative scale to isolate larger quantities of the pure compound. nih.gov Preparative HPLC uses larger columns with the same stationary phase and a proportionally higher mobile phase flow rate. The fractions containing the target compound are collected as they elute from the column, and the solvent is then evaporated to yield the purified Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.

ParameterConditionPurposeReference
Stationary PhaseNewcrom R1 (Reverse Phase)Analytical Separation univie.ac.at
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric AcidElution of the compound univie.ac.at
Alternative Mobile PhaseAcetonitrile (MeCN) and Water with Formic AcidMass-Spectrometry (MS) compatible applications univie.ac.at
Scaling PotentialScalable for preparative separationIsolation of impurities and bulk purification univie.ac.at

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption and decomposition of sensitive compounds. This makes it particularly suitable for the purification of lichen depsides, which can be prone to hydrolysis on solid supports like silica gel. scoop.it

In CCC, the separation occurs between two immiscible liquid phases. The crude extract is introduced into the system, and the compounds partition between the two phases based on their relative solubilities, allowing for their separation. A specific application for lichen depsides is the use of pH-zone refining centrifugal partition chromatography (CPC), a form of CCC. scoop.it This technique exploits the acidic nature of these phenolic compounds to achieve effective fractionation. While direct application on Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is not extensively documented, the success of this method with structurally similar lichen compounds suggests its high potential as a purification strategy. scoop.it

Bioprospecting and Ecological Distribution Studies of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

The investigation into the natural occurrence of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, a notable secondary metabolite, has primarily centered on the unique biochemical landscape of lichens. These symbiotic organisms are renowned for producing a diverse array of compounds, many of which are not found elsewhere in the biological kingdom. Research in this area has shed light on the specific species that synthesize this compound, offering insights into its ecological roles and taxonomic significance.

Identification in Lichen Species and Fungi

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, also known by the common name Ethyl everninate, has been successfully isolated and identified from a select number of lichen species. Notably, it is recognized as a secondary metabolite of oakmoss. medchemexpress.comchemsrc.cominvivochem.com The PubChem database also lists its occurrence in Evernia prunastri, commonly known as oakmoss. nih.gov

Further research has expanded the known distribution of this compound to other genera within the Parmeliaceae family. A significant finding was the isolation of this compound from the lichen Usnea longissima. researchgate.net This discovery underscores the compound's presence in different, yet related, lichen species, suggesting a shared biosynthetic pathway. While the mycobiont (the fungal partner) in the lichen symbiosis is responsible for producing these secondary metabolites, the compound has not been reported as isolated from fungi in their non-lichenized state.

Table 1: Documented Lichen Sources of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Lichen Species Common Name Family Reference(s)
Evernia prunastri Oakmoss Parmeliaceae medchemexpress.comchemsrc.cominvivochem.comnih.gov
Usnea longissima Old man's beard Parmeliaceae researchgate.net

Survey of Other Botanical and Microbial Sources

A comprehensive survey of scientific literature indicates that the natural occurrence of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is predominantly, if not exclusively, confined to the lichen kingdom. To date, there are no substantive reports of its isolation from other botanical sources such as higher plants, or from microbial sources like bacteria or non-lichenized fungi. The biosynthesis of this specific ester appears to be a specialized trait of the fungal partners within certain lichen symbioses. This restricted distribution highlights the unique metabolic capabilities of these organisms and makes lichens a critical focus for the study of this and related compounds.

Chemotaxonomic Implications of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate Presence

The presence of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and structurally related compounds holds significant value in the field of chemotaxonomy, the classification of organisms based on their chemical constituents. The compound is an orcinol-type depside derivative, a class of phenolic compounds that are particularly common and diverse in the lichen family Parmeliaceae.

The identification of this compound in both Evernia and Usnea species reinforces the chemical affinities between these two genera within the Parmeliaceae. researchgate.net Secondary metabolites, often referred to as "lichen substances," provide stable and easily identifiable characters for taxonomic purposes. researchgate.net The production of specific sets of these compounds is genetically controlled by the mycobiont and is less influenced by environmental factors than morphological traits are.

The biosynthetic pathway leading to Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is related to that of other well-known lichen acids, such as evernic acid. nih.govnih.gov The presence of this ethyl ester, as opposed to the more common methyl esters or the free carboxylic acids, can be a distinguishing feature at the species or even subspecies level. Therefore, its detection serves as a valuable chemical marker, aiding in the precise identification and classification of lichens, and helping to delineate evolutionary relationships within complex groups like the Parmeliaceae.

Synthetic Strategies and Chemical Derivatization for Research Applications

Total Synthesis Approaches for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

The total synthesis of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate can be accomplished through several pathways, often starting from commercially available precursors. Key considerations in these syntheses include regioselectivity and the strategic introduction of functional groups.

A primary method for the synthesis of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate involves the direct esterification of the corresponding carboxylic acid, 2-hydroxy-4-methoxy-6-methylbenzoic acid, with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which facilitates the removal of water and drives the equilibrium towards the formation of the ester.

The regioselectivity of this reaction is generally high due to the single carboxylic acid group available for esterification. However, in precursors with multiple hydroxyl groups, such as 2,4-dihydroxy-6-methylbenzoic acid, selective protection of one hydroxyl group may be necessary to direct the esterification to the desired position. diva-portal.org For instance, the synthesis of related compounds has employed cesium bicarbonate to achieve regioselective alkylation of one hydroxyl group over another, a technique that could be adapted for this synthetic route. nih.govnih.gov The less hindered hydroxyl group is often the site of preferential reaction. diva-portal.org

Table 1: Comparison of Acid Catalysts for Esterification

CatalystReaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Concentrated, reflux with ethanolHigh catalytic activity, inexpensiveStrong dehydrating agent, can cause side reactions
p-Toluenesulfonic Acid (p-TsOH) Solid catalyst, reflux with ethanolMilder than H₂SO₄, easier to handleMore expensive than sulfuric acid

Both linear and convergent strategies can be envisioned for the synthesis of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.

Linear Synthesis: A linear approach would involve the sequential modification of a starting material. For example, one could start with a simpler benzene (B151609) derivative and introduce the required functional groups—hydroxyl, methoxy (B1213986), methyl, and ethyl ester—in a stepwise fashion. A possible linear sequence could begin with the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, diazotization and hydrolysis to a hydroxyl group, methylation of a second hydroxyl group, carboxylation, and finally esterification. google.com

A common strategy for introducing a hydroxyl group onto an aromatic ring involves the diazotization of an amino group, followed by hydrolysis. scirp.org In the context of synthesizing ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, a precursor such as 2-amino-4-methoxy-6-methylbenzoic acid could be treated with a diazotizing agent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. jeeadv.ac.inyoutube.com Subsequent heating of the diazonium salt solution leads to its decomposition and the introduction of a hydroxyl group at the position of the former amino group. scirp.org This method is particularly useful when the corresponding amino-substituted precursor is readily available. google.com

For the specific molecule ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, which is achiral, stereoselective and enantioselective synthesis pathways are not directly applicable. However, if chiral centers were to be introduced into the molecule, for instance, by modification of the ester or the aromatic ring substituents, then enantioselective methods would become critical. Such methods could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions, leading to the selective formation of one enantiomer over the other.

Rational Design and Synthesis of Analogs and Derivatives

The rational design and synthesis of analogs are central to understanding the biological activity of a lead compound. By systematically modifying different parts of the molecule, researchers can probe the interactions with biological targets and optimize properties such as potency and selectivity. nih.gov

The ester group of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is a prime target for modification in SAR studies. wikipedia.org Altering the ester can influence the compound's steric and electronic properties, as well as its pharmacokinetic profile. researchgate.net

Researchers can synthesize a library of analogs by reacting 2-hydroxy-4-methoxy-6-methylbenzoic acid with a variety of alcohols, leading to different alkyl or aryl esters. For example, replacing the ethyl group with larger or more complex alkyl chains, or with cyclic or aromatic moieties, can provide insights into the size and nature of the binding pocket of a potential biological target. researchgate.net Furthermore, the ester can be replaced with other functional groups, such as amides, to explore the importance of the ester linkage for biological activity. researchgate.net

Table 2: Potential Modifications of the Ester Moiety for SAR Studies

ModificationRationalePotential Impact on Activity
Varying Alkyl Chain Length To probe the size of the binding pocket.Longer or shorter chains may increase or decrease binding affinity.
Introducing Branching To investigate steric tolerance.Bulky groups may enhance selectivity or clash with the binding site.
Incorporating Cyclic Moieties To introduce conformational rigidity.May lock the molecule into a more active conformation.
Replacing with Amides To explore the role of the ester oxygen and hydrogen bonding.Amides introduce a hydrogen bond donor, which could alter binding interactions.
Introducing Polar Functional Groups To improve solubility and explore polar interactions.May enhance pharmacokinetic properties or form new interactions with the target.

These synthetic and derivatization strategies provide a robust framework for the chemical investigation of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and its potential as a bioactive compound.

Aromatic Ring Functionalization: Alkylation, Acylation, and Halogenation

The benzene ring of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is activated towards electrophilic aromatic substitution by the presence of the electron-donating hydroxyl and methoxy groups. This inherent reactivity allows for the introduction of various functional groups onto the aromatic core.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. For instance, related phenolic compounds can be alkylated using ethyl halides under basic conditions, often facilitated by catalysts like palladium or nickel to improve yield and efficiency.

Acylation: The introduction of acyl groups via Friedel-Crafts acylation is another viable strategy. This reaction typically proceeds at positions ortho or para to the activating hydroxyl and methoxy groups.

Halogenation: The activated ring is susceptible to halogenation. Electrophilic aromatic substitution can introduce halogens such as chlorine or fluorine, which can significantly alter the molecule's electronic properties and metabolic stability. These halogenated derivatives can also serve as handles for further modifications through cross-coupling reactions.

The positions of substitution are directed by the existing functional groups, primarily the strongly activating hydroxyl and methoxy groups.

Table 1: Aromatic Ring Functionalization Reactions on Related Phenolic Benzoates

Reaction Type Reagents/Catalysts Potential Products Impact of Functionalization
Alkylation Ethyl halides, Strong base (e.g., NaOH, KOH), Pd or Ni catalysts C-alkylated benzoates Modification of steric and electronic properties
Acylation Acyl halides/anhydrides, Lewis acid C-acylated benzoates Introduction of a ketone functionality for further derivatization

Unselective Phenolic Coupling for Dimeric and Polymeric Structures

Phenolic coupling represents a method to construct larger molecules from monomeric phenolic units. While specific research on the unselective phenolic coupling of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is not extensively detailed in the provided sources, the principles can be inferred from related structures. For example, derivatives of 4-hydroxycoumarin, which also contain a phenolic hydroxyl group, can undergo reactions to form dimeric structures, such as bis-coumarins. researchgate.net This suggests that under appropriate oxidative conditions, the phenolic moiety of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate could potentially undergo coupling to form C-C or C-O linked dimers and polymers. Such reactions are often mediated by enzymes or chemical oxidants.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate can be selectively oxidized or reduced to generate a diverse array of derivatives.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of corresponding quinone-type structures under specific conditions. Vigorous oxidation can lead to the cleavage of the benzene ring. byjus.com

Reduction: The ester group is the primary site for reduction. Using reducing agents such as lithium aluminum hydride (LiAlH₄), the ethyl ester can be reduced to a primary alcohol, yielding (2-hydroxy-4-methoxy-6-methyl)methanol. The carboxylic acid itself, if the ester were hydrolyzed, could also be reduced. The reduction of other functional groups, such as a nitro group to an amine on a similar benzoate (B1203000) core, is a common transformation, often achieved using reagents like powdered iron in acetic acid or through catalytic hydrogenation. mdpi.com

Methodological Advancements in Synthetic Yield and Purity Optimization

Optimizing the synthesis and purification of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and its derivatives is crucial for obtaining high-quality materials for research.

Catalyst Screening and Ligand Design for Enhanced Selectivity

The synthesis of benzoate derivatives often relies on catalysis to improve reaction rates and selectivity.

Esterification: The formation of the ethyl ester from the parent 2-hydroxy-4-methoxy-6-methylbenzoic acid is typically achieved through acid-catalyzed esterification (Fischer esterification) with ethanol, using catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The efficiency of this reversible reaction can be improved by removing the water byproduct. byjus.com

Methylation: In syntheses starting from precursors like 2,4-dihydroxy-6-methylbenzoic acid, selective methylation is key. A process for methylating hydroxycarboxylic acids using dimethyl sulphate in the presence of a base is a well-established method. google.com The choice of base and reaction conditions can influence whether the carboxylic acid or the phenolic hydroxyl group is methylated.

Cross-Coupling: For derivatization, catalysts are essential. Schiff base complexes based on related structures have been shown to be stable and suitable for catalyzing carbon-carbon coupling reactions, indicating a potential avenue for derivatizing functionalized forms of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. researchgate.net

High-Throughput Synthesis and Automation in Derivatization

While specific applications of high-throughput synthesis for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate are not prominently documented, the structural motif is amenable to such techniques. Compound libraries of related phenols, polyphenols, and benzoic acid derivatives are often assembled using automated or semi-automated synthesis platforms to explore structure-activity relationships. endotherm-lsm.com The multiple reaction sites on the molecule would allow for the creation of a diverse library of derivatives by systematically varying reactants in an array format.

Post-Synthetic Purification Methodologies for Complex Mixtures

The purification of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate from reaction mixtures is critical to ensure high purity for subsequent applications. Several standard and advanced methodologies are employed.

Recrystallization and Distillation: For crude purification, traditional methods like recrystallization from a suitable solvent or distillation are often the first step.

Chromatography: Flash chromatography over silica (B1680970) gel is a highly effective method for separating the target compound from byproducts and unreacted starting materials. diva-portal.orgorgsyn.org Eluent systems such as cyclohexane-ethyl acetate (B1210297) or ethyl acetate-petroleum ether are commonly used. diva-portal.orgorgsyn.org

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, reverse-phase HPLC is a powerful tool. A specific method for analyzing Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate uses a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This method is scalable and can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. sielc.com

Complexation-Precipitation: Novel purification techniques have been developed for structurally similar compounds like 4-ethyl-2-methoxyphenol. One such method involves forming a complex with a metal ion (e.g., Ca²⁺), which precipitates out of solution. nih.gov The pure compound can then be recovered by thermal decomposition of the complex, achieving purities above 99.5%. nih.gov This approach could potentially be adapted for purifying Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.

Table 2: Purification Methodologies for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and Related Compounds

Method Principle Typical Application Purity Achieved
Recrystallization Differential solubility in a solvent at different temperatures Initial purification of solid products Moderate to High
Flash Chromatography Differential partitioning between a stationary phase (silica) and a mobile phase (solvent) Separation of reaction mixture components High (>95%)
HPLC High-resolution separation based on polarity (reverse-phase) Analytical quantification and preparative isolation Very High (>98%) sielc.com

Advanced Spectroscopic and Computational Characterization in Research

Comprehensive Structural Elucidation Methodologies

The definitive determination of the chemical structure of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, from atomic connectivity to the three-dimensional arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The two aromatic protons on the ring would appear as distinct doublets in the aromatic region (typically δ 6.0-7.0 ppm), with their specific chemical shifts influenced by the ortho and para substituents. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (δ 4.0-4.4 ppm) and a triplet for the terminal methyl (-CH₃) protons (δ 1.2-1.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet (δ 3.8-4.0 ppm), as would the aromatic methyl group protons (δ 2.3-2.6 ppm). The phenolic hydroxyl (-OH) proton would give a broad or sharp singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. PubChem lists a ¹³C NMR spectrum for this compound, and based on related structures, the carbonyl carbon of the ester is expected at the most downfield position (δ 165-170 ppm). nih.gov The aromatic carbons attached to oxygen (C2 and C4) would also be significantly downfield (δ 150-165 ppm), while the other aromatic carbons would appear between δ 95-140 ppm. The carbons of the ethyl group, methoxy group, and the aromatic methyl group would be found in the upfield region of the spectrum. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the ethyl group's methylene and methyl protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively assigning each proton to its corresponding carbon and for confirming the connectivity across the entire molecule, for instance, by showing correlations between the methoxy protons and the C4 carbon, or between the aromatic protons and neighboring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ethyl (-CH₂CH₃) 1.2-1.5 (t, 3H) ~14
Aromatic Methyl (-CH₃) 2.3-2.6 (s, 3H) ~20-25
Methoxy (-OCH₃) 3.8-4.0 (s, 3H) ~55-56
Ethyl (-CH₂CH₃) 4.0-4.4 (q, 2H) ~60-62
Aromatic CH 6.1-6.4 (d, 2H) ~95-110
Aromatic C-Substituted - ~135-145
Aromatic C-O - ~155-165
Carbonyl (C=O) - ~168-172
Hydroxyl (-OH) Variable (s, 1H) -

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

GC-MS Analysis: In Gas Chromatography-Mass Spectrometry (GC-MS), Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is first separated from other components in a mixture before being ionized and fragmented. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 210, corresponding to its molecular weight (C₁₁H₁₄O₄). nih.govnist.gov Key fragment ions observed in its GC-MS spectrum include peaks at m/z 164, 136, and the molecular ion at 210. nih.gov

The fragmentation pattern can be rationalized by characteristic losses from the molecular ion:

Loss of an ethoxy radical (-•OC₂H₅): Cleavage of the ester group can lead to the formation of a benzoyl cation, though loss of ethanol (B145695) (C₂H₅OH) is also common.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, leading to the loss of ethylene from the ethyl ester group, resulting in a fragment ion corresponding to the free carboxylic acid.

Loss of formaldehyde (B43269) (CH₂O): Fragmentation involving the methoxy group, a common pathway for ortho-methoxy substituted aromatic compounds, can lead to the loss of formaldehyde. oup.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, an exact mass of 210.0892 Da can be calculated for the molecular formula C₁₁H₁₄O₄. nih.gov HRMS would confirm this composition and help to distinguish it from other isobaric compounds.

Table 2: Key GC-MS Fragmentation Data for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate Data sourced from PubChem. nih.gov

m/z Value Relative Intensity Plausible Fragment Identity
210 3rd Highest [M]⁺, Molecular Ion
164 Top Peak [M - C₂H₅OH]⁺ or [M - C₂H₄O]⁺
136 2nd Highest [M - C₂H₅OH - CO]⁺

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate itself is publicly available, the structure of the closely related compound, Ethyl 2,6-dimethoxybenzoate, has been reported. mdpi.comresearchgate.net

In the study of Ethyl 2,6-dimethoxybenzoate, the compound was found to crystallize in the triclinic space group P-1. mdpi.com The analysis revealed the conformation of the ester group relative to the benzene (B151609) ring and the spatial orientation of the methoxy groups. Such studies provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. mdpi.comresearchgate.net

For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, it would be expected that the benzene ring is essentially planar. The presence of the ortho-hydroxyl group would likely lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the ester group, a common feature in ortho-hydroxy benzoates. This would influence the conformation of the ester group, holding it relatively coplanar with the aromatic ring. Intermolecular hydrogen bonding involving the hydroxyl group could also be a key feature in its crystal packing.

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Conformational and Electronic Structure Analysis

Vibrational Spectroscopy (IR & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, the IR spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band for the hydroxyl group around 3100-3500 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively.

A strong C=O stretching band for the ester carbonyl group, typically in the range of 1680-1720 cm⁻¹. The presence of an intramolecular hydrogen bond could shift this to a lower frequency. For the related Ethyl 2,6-dimethoxybenzoate, this peak appears at 1729 cm⁻¹. mdpi.com

C-O stretching bands for the ester and ether linkages in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching bands around 1450-1600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic ring.

Electronic Spectroscopy (UV-Vis & CD): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore. A study on a structurally related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, showed that the maximum absorption wavelengths fall within the UV region, which is expected for this class of compounds. nih.gov The exact position of the absorption maxima (λ_max) for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate would be influenced by the combination of the hydroxyl, methoxy, and methyl substituents on the aromatic ring.

Circular Dichroism (CD) spectroscopy would only be applicable if the molecule is chiral. Since Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is achiral, it would not exhibit a CD spectrum unless placed in a chiral environment.

Purity Assessment and Isomeric Differentiation in Complex Matrices

In research settings, especially when isolated from natural sources or synthesized, it is crucial to verify the purity of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and differentiate it from potential isomers.

Chromatographic Validation (HPLC-DAD, GC) for Research Samples

Chromatographic techniques are paramount for assessing the purity of research samples.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Diode-Array Detector (DAD), is a highly effective method for purity analysis. A reverse-phase HPLC method has been described for the analysis of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. rsc.org Such a method would typically use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. rsc.org The retention time of the compound is a characteristic feature under specific chromatographic conditions. The DAD allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which can confirm the identity of the peak and check for the presence of co-eluting impurities that may have different UV profiles.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. The NIST Chemistry WebBook indicates the availability of GC data for this compound. nist.gov When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on purity based on peak area percentages. The Kovats Retention Index, a standardized measure of retention, is reported as 1680.1 on a semi-standard non-polar column, which aids in its identification across different systems. nih.gov GC can also effectively separate it from isomers, such as those with different substitution patterns on the aromatic ring, due to subtle differences in their volatility and interaction with the stationary phase.

Computational chemistry provides powerful tools for understanding the intricate details of molecular structure, properties, and reactivity. For a compound like Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, these in silico methods offer insights that complement experimental data, guiding research and predicting behavior at the quantum level.

Density Functional Theory (DFT) Calculations for Quantum Chemical Parameters

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic compounds. DFT calculations are used to determine a wide array of quantum chemical parameters that describe the molecule's stability, reactivity, and electronic properties.

Research on similar molecular structures, such as the Schiff base derivative ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), demonstrates the utility of DFT. nih.gov In such studies, DFT methods like B3LYP and M06-2X, paired with basis sets such as 6-311++G(2d,2p), are employed to optimize the molecular geometry and calculate key descriptors. nih.govresearchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and kinetic reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.govresearchgate.net It reveals the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, stabilizing the molecule.

The table below summarizes some of the key quantum chemical parameters that can be determined for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate using DFT.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; related to ionization potential.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Correlates with chemical stability, reactivity, and electronic transitions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular interactions, and physical properties.
MEP Surface A map of the electrostatic potential on the electron density surface.Identifies reactive sites for electrophilic and nucleophilic attacks. researchgate.net
NBO Charges Atomic charges calculated via Natural Bond Orbital analysis.Describes the charge distribution and intramolecular charge transfer. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide information on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map out the conformational landscape and explore the effects of the surrounding environment, such as a solvent.

For a flexible molecule like Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, which has rotatable bonds (e.g., in the ethyl ester and methoxy groups), MD simulations can reveal:

Conformational Landscapes: The molecule can exist in multiple conformations (spatial arrangements of atoms). A precursor to MD is often a Potential Energy Surface (PES) scan, which systematically rotates specific dihedral angles to identify low-energy, stable conformers. wikimedia.org For instance, a PES scan can determine the most stable orientation of the ethyl and methoxy groups relative to the benzene ring. MD simulations can then explore the transitions between these stable states and the probability of their occurrence at a given temperature.

Solvation Effects: The properties and behavior of a molecule can change significantly in a solution. MD simulations explicitly model the interactions between the solute (Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) and the individual solvent molecules (e.g., water, ethanol). This allows for a detailed investigation of the solvation shell, the formation of hydrogen bonds, and the influence of the solvent on the solute's conformation and dynamics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. The goal is to build a mathematical model that can predict the properties of new or untested compounds based solely on their molecular structure.

A typical QSPR workflow involves:

Descriptor Calculation: A large number of numerical values, or "molecular descriptors," are calculated for a set of known molecules. These descriptors can encode steric, electronic, topological, or thermodynamic features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that links a subset of these descriptors to a specific property (e.g., boiling point, solubility, reactivity).

Prediction: Once a robust model is developed and validated, it can be used to predict the property of interest for new molecules, like Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, without the need for experimental measurement.

While specific QSPR models for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate are not widely published, the principles are demonstrated in computational studies of related compounds. For example, in silico studies that predict the nonlinear optical (NLO) properties of derivatives based on substituting electron-donating groups are a form of structure-property relationship analysis. researchgate.net Such work shows how modifying a specific part of the molecular structure (e.g., the methoxy group) systematically changes a calculated property (hyperpolarizability), which is the fundamental concept of QSPR. researchgate.net

In Silico Prediction of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction, providing a deeper understanding than what is often possible through experiments alone.

For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, computational methods can be used to predict its reactivity in various transformations, such as:

Electrophilic Aromatic Substitution: DFT calculations can predict the most likely sites for substitution on the benzene ring by analyzing the MEP surface and calculated atomic charges.

Ester Hydrolysis: The mechanism of hydrolysis can be modeled to determine the activation energy and the structure of the tetrahedral intermediate.

Reaction Energetics: For a proposed reaction, quantum chemical calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG), predicting whether the reaction is thermodynamically favorable.

Studies on related molecules, such as the reaction between 2-methoxyfuran (B1219529) and nitroalkenes, show how computational methods can explore different possible pathways (e.g., Diels-Alder vs. zwitterionic mechanisms), calculate the activation energies for each step, and determine the most probable reaction mechanism. mdpi.com This in silico approach allows for the ruling out of certain pathways and the identification of key intermediates without ambiguity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Chiroptical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the properties of molecules in their electronically excited states. It is the primary tool for predicting how molecules interact with light, making it essential for understanding UV-Vis absorption spectra and other optical phenomena.

The term "chiroptical properties" refers to the differential interaction of a chiral molecule with left- and right-circularly polarized light, giving rise to phenomena like circular dichroism (CD) and optical rotation. However, Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties.

Despite this, TD-DFT is highly relevant for predicting other crucial optical properties of this compound. Research on structurally similar molecules demonstrates the power of TD-DFT in this area. nih.gov For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, TD-DFT can be used to:

Predict Electronic Absorption Spectra: Calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands in a UV-Vis spectrum.

Analyze Electronic Transitions: Identify the nature of the electronic transitions (e.g., n→π* or π→π*) by examining the molecular orbitals involved.

Investigate Nonlinear Optical (NLO) Properties: For molecules with potential charge-transfer characteristics, TD-DFT can calculate hyperpolarizabilities (β, γ), which are measures of the NLO response. wikimedia.org

The table below outlines the types of data that can be generated for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate using TD-DFT.

ParameterDescriptionSignificance
Excitation Energy The energy required to promote an electron to a higher energy state.Corresponds to the position of absorption bands in the UV-Vis spectrum.
Wavelength (λmax) The wavelength of light at which maximum absorption occurs.A key characteristic of a chromophore, predicted for comparison with experimental spectra.
Oscillator Strength (f) A dimensionless quantity that represents the probability of a specific electronic transition.Relates to the intensity of a peak in the absorption spectrum.
Hyperpolarizability A measure of a molecule's response to a strong external electric field.Predicts the potential for a molecule to be used in nonlinear optical materials. nih.gov

Mechanistic Investigations of Biological Activities

Anti-inflammatory Mechanism Research of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate Analogs

Studies on analogs, such as chalcone (B49325) derivatives, provide significant insight into the anti-inflammatory potential of this compound family.

The anti-inflammatory effects of analogs like 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) are linked to their ability to interact with key proteins in inflammatory pathways. nih.gov Research has shown that treatment with 4',6'-DMC significantly mitigates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins induced by lipopolysaccharide (LPS). nih.gov These enzymes are critical mediators of the inflammatory response. The mechanism involves the suppression of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. nih.gov The compound was observed to reduce the levels of NF-κB and inhibit the nuclear translocation of its p65 subunit, suggesting a direct or indirect interaction with components of this signaling cascade. nih.gov

The primary mechanism observed for anti-inflammatory action is not through direct competitive or non-competitive inhibition kinetics in the classical sense, but rather through the downregulation of pro-inflammatory enzyme expression. For instance, the analog 2'-hydroxy-4',6'-dimethoxychalcone was found to markedly decrease the LPS-induced expression of COX-2 protein. nih.gov This reduction in enzyme level, rather than direct inhibition of enzyme activity, leads to a decrease in the production of prostaglandins (B1171923) like PGE2, which are key drivers of inflammation. nih.gov Similarly, the expression of iNOS, responsible for producing the inflammatory mediator nitric oxide (NO), was also significantly suppressed. nih.gov

The modulation of intracellular signaling pathways is a cornerstone of the anti-inflammatory activity of these compounds' analogs. Treatment with 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) in LPS-stimulated cells led to a notable reduction in the levels of key signaling proteins such as p38 and c-Jun N-terminal kinase (JNK). nih.gov Furthermore, 4',6'-DMC treatment effectively alleviated LPS-induced damage by reducing nuclear factor kappa B (NF-κB) protein levels and preventing the translocation of the NF-kB/p65 subunit into the nucleus. nih.gov

Similarly, the related compound 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to increase the phosphorylation of ERK, p38, and JNK in melanoma cells, indicating its ability to modulate these critical MAP kinase pathways. phcog.com

Cytotoxic Activity Mechanisms and Cellular Interactions

Derivatives and related structures of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of programmed cell death and interference with vital cellular processes.

The induction of apoptosis is a primary mechanism of cytotoxicity for this class of compounds.

Apoptosis: The analog 2,4′,6-Trihydroxy-4-methoxybenzophenone was found to inhibit the proliferation of HT-29 human colon carcinoma cells in a dose- and time-dependent manner. nih.gov Treated cells exhibited classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest in the cell cycle, which may subsequently lead to programmed cell death. nih.gov Another analog, methyl-2,4-dihydroxy-6-methylbenzoate, also showed potent apoptotic effects, confirmed by the activation of the caspase cascade and an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. nih.gov The related acid, 2-hydroxy-4-methoxy benzoic acid (HMBA), also dose-dependently induced apoptosis in SK-MEL-28 melanoma cells. phcog.com

Autophagy: Besides apoptosis, autophagy has been identified as another cell death pathway triggered by these compounds. Treatment of SK-MEL-28 cells with HMBA resulted in the appearance of autophagy, which was mediated through the activation of ERK phosphorylation. phcog.com This activation led to changes in the levels of key autophagy proteins such as LC3 and p62. phcog.com

The following table summarizes the observed cellular pathway perturbations by different analogs:

Compound/AnalogCell LineObserved Effect(s)Reference
2,4′,6-Trihydroxy-4-methoxybenzophenoneHT-29 (Colon Carcinoma)Induction of apoptosis, G0/G1 cell cycle arrest nih.gov
Methyl-2,4-dihydroxy-6-methylbenzoateCancer cellsInduction of apoptosis, Caspase activation, Sub-G1 arrest nih.gov
2-hydroxy-4-methoxy benzoic acid (HMBA)SK-MEL-28 (Melanoma)Induction of apoptosis and autophagy phcog.com

The cytotoxic effects are underpinned by interactions with fundamental cellular components.

Interactions with DNA: The compound 2-hydroxy-4-methoxy benzoic acid (HMBA) was shown to cause dose-dependent DNA damage in SK-MEL-28 cells, as assessed by the comet assay which detects DNA strand breaks. phcog.com

Interactions with Key Cellular Proteins: The modulation of key regulatory proteins is central to the observed biological activities. In HT-29 cells, 2,4′,6-Trihydroxy-4-methoxybenzophenone induced apoptosis by upregulating proteins of the Bcl-2 family, including PUMA, Bak, Bcl-2, and Mcl-1. nih.gov In the case of HMBA-induced cytotoxicity, western blot analysis revealed the activation of caspase-3 and modulation of autophagy proteins LC3 and p62, which was mediated through the phosphorylation of ERK, p38, and JNK signaling proteins. phcog.com Furthermore, the analog 2'-hydroxy-4',6'-dimethoxychalcone was found to downregulate a suite of proteins involved in melanogenesis, including microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), and cAMP response element-binding protein (CREB), while upregulating extracellular signal-regulated kinase (ERK). nih.gov

The table below details the interactions of various analogs with key cellular proteins:

Compound/AnalogTarget ProteinsEffectReference
2,4′,6-Trihydroxy-4-methoxybenzophenonePUMA, Bak, Bcl-2, Mcl-1Upregulation nih.gov
2-hydroxy-4-methoxy benzoic acid (HMBA)ERK, p38, JNKIncreased Phosphorylation phcog.com
2-hydroxy-4-methoxy benzoic acid (HMBA)Caspase-3Activation phcog.com
2-hydroxy-4-methoxy benzoic acid (HMBA)LC3, p62Modulation (Activation of Autophagy) phcog.com
2'-hydroxy-4',6'-dimethoxychalconeMITF, PKA, CREB, p38, JNK, β-catenin, GSK3β, AKTDownregulation nih.gov
2'-hydroxy-4',6'-dimethoxychalconeERK, p-β-cateninUpregulation nih.gov
2'-hydroxy-4',6'-dimethoxychalconeNF-κB, COX-2, iNOSDownregulation of Expression nih.gov

Membrane Permeability and Transport Mechanisms

The precise mechanisms governing the permeation of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate across biological membranes are not yet fully elucidated. However, insights can be drawn from the behavior of structurally similar phenolic compounds. The lipophilic nature of the ethyl ester group combined with the hydrophilic hydroxyl and methoxy (B1213986) groups suggests that the molecule possesses amphipathic properties, which could facilitate its passage through the lipid bilayer of cell membranes.

Studies on related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), indicate that these molecules can significantly disrupt membrane integrity. For instance, HMB has been shown to increase the permeability of the cell membrane in Staphylococcus aureus and Fusarium graminearum. nih.govnih.gov This is evidenced by an increased release of intracellular components like proteins and nucleic acids and enhanced uptake of dyes like propidium (B1200493) iodide. nih.govnih.gov It is plausible that Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate interacts with the membrane in a similar fashion, altering its fluidity and compromising its function as a selective barrier.

Antimicrobial and Antifungal Action Modalities

The antimicrobial and antifungal activities of phenolic compounds are often multifaceted, involving interactions with various cellular targets.

Research on compounds structurally related to Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate points towards the cell membrane as a primary target of their antimicrobial action.

Cell Membrane Disruption : The compound 2-hydroxy-4-methoxybenzaldehyde (HMB) has been demonstrated to target the cell membrane of S. aureus, leading to increased permeability. nih.gov This disruption is further supported by observations of increased malondialdehyde content, indicating lipid peroxidation, and a significant rise in glycerol (B35011) levels, suggesting osmotic stress in the fungal pathogen F. graminearum upon HMB treatment. nih.gov These findings suggest that the core 2-hydroxy-4-methoxy-benzoyl structure is key to membrane-disruptive activities.

DNA Damage : The related compound 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to cause dose-dependent DNA damage in human melanoma cells. phcog.com While this action was observed in a cancer cell line, it highlights the potential for this class of compounds to interfere with DNA integrity, a mechanism that could also contribute to its antimicrobial effects by inhibiting microbial replication.

The table below summarizes the observed membrane-damaging effects of the related compound 2-hydroxy-4-methoxybenzaldehyde (HMB) on microbial cells.

OrganismCompoundConcentrationObserved EffectReference
Fusarium graminearum2-hydroxy-4-methoxybenzaldehyde200 µg/mL (MIC)~6-fold increase in membrane permeability nih.gov
Fusarium graminearum2-hydroxy-4-methoxybenzaldehyde200 µg/mL (MIC)45.91% increase in malondialdehyde (MDA) content nih.gov
Fusarium graminearum2-hydroxy-4-methoxybenzaldehyde200 µg/mL (MIC)576.19% increase in glycerol content nih.gov
Staphylococcus aureus2-hydroxy-4-methoxybenzaldehydeMIC (1024 µg ml-1)Increased release of intracellular proteins and nucleic acids nih.gov

This table presents data for a structurally related compound to infer potential mechanisms.

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. nih.gov Compounds that can either prevent biofilm formation or eradicate established biofilms are of significant therapeutic interest.

The related aldehyde, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated potent anti-biofilm activity. It has been shown to eradicate nearly 80% of preformed, mature biofilms of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another related compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, also showed remarkable efficacy, inhibiting 90% of biofilm formation by MRSA at its minimum inhibitory concentration and disrupting nearly 50% of the mature biofilm. researchgate.net The mechanism likely involves the disruption of the biofilm matrix and potentially interfering with the quorum sensing communication systems that regulate biofilm development. nih.gov

Antioxidant and Radical Scavenging Mechanisms

The phenolic hydroxyl group present in Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate is characteristic of many antioxidant compounds. This functional group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

The antioxidant potential of a compound is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com In these tests, the ability of an antioxidant to donate an electron or hydrogen atom to the stable radical (DPPH• or ABTS•+) is measured by a decrease in absorbance, indicating the scavenging capacity. While specific DPPH and ABTS assay results for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate are not detailed in the reviewed literature, the structural analog 2-hydroxy-4-methoxy benzoic acid (HMBA) has been identified as a potent antioxidant. nih.gov Its effectiveness in radical scavenging is a key component of its protective action against oxidative stress. nih.gov

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular enzymatic pathways involved in oxidative stress. The related compound 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to protect against ethanol-induced liver injury by mitigating oxidative stress. nih.gov In a study on rats, HMBA administration led to a significant decrease in lipid peroxidation markers (thiobarbituric acid reactive substances, hydroperoxides, and conjugated dienes) and a significant elevation in the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov It also restored the levels of non-enzymatic antioxidants like reduced glutathione, vitamin C, and alpha-tocopherol. nih.gov

Furthermore, in melanoma cells, HMBA was found to increase the phosphorylation of stress-activated protein kinases such as ERK, p38, and JNK, which are involved in cellular responses to stress, including apoptosis and autophagy. phcog.com This indicates an ability to modulate complex signaling pathways that respond to and manage cellular damage.

The table below details the effects of the related compound 2-hydroxy-4-methoxy benzoic acid (HMBA) on markers of oxidative stress.

ParameterEffect of HMBA TreatmentSystem StudiedReference
Lipid Peroxidation MarkersSignificantly decreasedEthanol-induced hepatotoxic rats nih.gov
Superoxide Dismutase ActivitySignificantly elevatedEthanol-induced hepatotoxic rats nih.gov
Catalase ActivitySignificantly elevatedEthanol-induced hepatotoxic rats nih.gov
Glutathione Peroxidase ActivitySignificantly elevatedEthanol-induced hepatotoxic rats nih.gov
Reduced Glutathione LevelsSignificantly elevatedEthanol-induced hepatotoxic rats nih.gov
ERK, p38, JNK PhosphorylationIncreasedSK-MEL-28 human melanoma cells phcog.com

This table presents data for a structurally related compound to infer potential mechanisms.

Enzyme Modulation and Inhibition Kinetics

The interaction of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate with various enzymes is a critical area of research to understand its potential pharmacological effects. This section explores the compound's putative role in modulating key enzymes involved in neurotransmission and metabolic processes.

Cholinesterase (AChE, BChE) Inhibition Studies

Direct studies investigating the inhibitory effects of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have not been identified in the current scientific literature. However, the structural class to which this compound belongs, namely phenolic compounds, has been a subject of interest for cholinesterase inhibition. nih.govtandfonline.comtandfonline.com

Phenolic compounds are known to interact with the active sites of cholinesterases, potentially leading to a reduction in the breakdown of the neurotransmitter acetylcholine. tandfonline.com The inhibitory potential of phenolic compounds is often linked to their molecular structure, including the number and position of hydroxyl and other substituent groups. tandfonline.com For instance, studies on various phenolic acids have demonstrated a range of inhibitory activities against AChE, with IC50 and Kᵢ values varying significantly based on the specific molecular structure. nih.govtandfonline.com Research on compounds like hydroquinone (B1673460) and 4-hydroxybenzoic acid has shown their potential to inhibit AChE. nih.govtandfonline.com

Given that ethyl 2-hydroxy-4-methoxy-6-methylbenzoate possesses a phenolic hydroxyl group and a benzoate (B1203000) structure, it is plausible that it could exhibit inhibitory activity against AChE and BChE. Further research, employing established kinetic analysis methods, would be necessary to determine its specific IC50 values and the nature of its inhibition (e.g., competitive, non-competitive, or mixed).

Table 1: Illustrative Cholinesterase Inhibition Data for Structurally Related Phenolic Compounds

CompoundEnzymeIC50 (mM)Kᵢ (mM)Type of Inhibition
HydroquinoneAChE0.26 ± 0.010.72 ± 0.00Competitive
4-Hydroxybenzoic acidAChE36.34 ± 2.7229.23 ± 2.62Competitive
Caffeic acidAChE1.12 ± 0.090.94 ± 0.09Competitive
Vanillic acidAChE2.01 ± 0.171.58 ± 0.16Competitive

Data is illustrative and sourced from studies on related phenolic compounds, not Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. nih.govtandfonline.com

Alpha-Glucosidase Inhibition Research

There is currently no specific research available on the alpha-glucosidase inhibitory activity of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.govyoutube.comyoutube.com

Compounds with a methoxybenzoate structure are found in various plant extracts that have been investigated for their anti-diabetic properties, including alpha-glucosidase inhibition. nih.gov The inhibitory mechanism of these compounds often involves competitive or mixed-type inhibition of the enzyme. researchgate.netnih.gov The efficacy of alpha-glucosidase inhibitors is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. ukm.mynih.govresearchgate.net For example, extracts from various medicinal plants have demonstrated potent alpha-glucosidase inhibitory activity with low IC50 values. ukm.mynih.gov

Considering the structural features of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, which include a methoxy-substituted benzene (B151609) ring, it is a candidate for investigation as a potential alpha-glucosidase inhibitor. Experimental studies would be required to ascertain its inhibitory potential and kinetic profile against this enzyme.

Table 2: Examples of Alpha-Glucosidase Inhibition by Plant Extracts and Isolated Compounds

Source / CompoundIC50 (µg/mL)
Dryobalanops aromatica (bark methanol (B129727) extract)0.63 ± 0.03
Millettia speciosa (Compound 5)1.1
Etlingera elatior (stem extract)5.15
Acarbose (standard drug)169.8

This table provides examples of IC50 values from various studies and is for illustrative purposes only. Data is not for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. nih.govukm.mynih.gov

Phospholipase A2 and Hyaluronidase (B3051955) Modulation

Specific studies on the modulatory effects of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate on phospholipase A2 (PLA2) and hyaluronidase are not present in the available scientific literature. These enzymes are often implicated in inflammatory processes and the degradation of extracellular matrix.

Salicylates, which are structurally related to the benzoate moiety of the target compound, have been shown to inhibit certain phospholipase activities, though not consistently PLA2. nih.gov The inhibition of PLA2 by various compounds is an active area of research for the development of anti-inflammatory agents. nih.gov Similarly, the inhibition of hyaluronidase is a target for controlling tissue degradation in various pathological conditions. Plant extracts containing phenolic compounds have been evaluated for their inhibitory activity against both PLA2 and hyaluronidase. nih.gov

Future research could explore the potential of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate to modulate these enzymes, which would involve in vitro enzyme assays to determine its inhibitory capacity and mechanism of action.

Antifeedant and Other Ecologically Relevant Biological Activities

The ecological roles of natural compounds, such as their effects on insect feeding behavior, are of significant interest. This section considers the potential for ethyl 2-hydroxy-4-methoxy-6-methylbenzoate to act as an antifeedant and to modulate chemoreception in organisms.

Chemoreception and Behavioral Modulation

No direct studies have been published regarding the antifeedant properties or the influence on chemoreception and behavioral modulation of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. Antifeedant compounds deter feeding by insects and other herbivores, often through interaction with their chemosensory systems.

Research on structurally related compounds, such as hydroxy lactones derived from p-menthane, has demonstrated that chemical modifications can significantly alter antifeedant properties. The feeding deterrent activity of these related compounds was found to be dependent on the insect species and the specific structure of the compound.

To evaluate the potential antifeedant activity of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, behavioral bioassays with various insect species would be necessary. Such studies would typically involve choice and no-choice feeding tests to determine if the compound deters feeding and to what extent.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Biological Potency for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate Analogs

Lipophilicity, often modulated by the length of alkyl chains, is a critical determinant of the biological activity of many compounds, including analogs of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. The elongation of alkyl chains can significantly impact a molecule's ability to traverse biological membranes and interact with its target.

Research on various classes of antimicrobial compounds has demonstrated that increasing the length of an alkyl chain generally enhances biological activity up to a certain point. nih.govnih.gov This is often attributed to increased lipophilicity, which facilitates the penetration of bacterial cell membranes. For instance, studies on quaternary ammonium (B1175870) methacrylates have shown that increasing the alkyl chain length from 3 to 16 carbons leads to a substantial increase in antibacterial efficacy, with a reduction in biofilm colony-forming units by four orders of magnitude. nih.gov However, a further increase in chain length to 18 carbons resulted in a decrease in antibacterial potency. nih.gov This phenomenon, often referred to as the "cut-off effect," suggests that an optimal chain length exists for maximal biological activity. Excessively long alkyl chains may lead to a decrease in aqueous solubility or hinder the molecule's ability to interact effectively with its target site within the cell.

In the context of antifungal agents, a similar trend has been observed. Studies on 2-acylated benzo- and naphthohydroquinones revealed that the antifungal activity is dependent on the length of the acyl chain. For example, 2-octanoylbenzohydroquinone was identified as the most active compound in its series against a range of fungal strains. This indicates that a medium-length alkyl chain is optimal for antifungal efficacy in this class of compounds.

These findings suggest that for analogs of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, modifying the length of the ethyl ester group or the methyl group at the 6-position could be a viable strategy to enhance biological activities such as antimicrobial potency. An optimal alkyl chain length would likely balance lipophilicity for membrane transport with the necessary conformation for target interaction.

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of Quaternary Ammonium Methacrylates

Alkyl Chain Length (Number of Carbons)Minimum Inhibitory Concentration (MIC)Biofilm Colony-Forming Units (CFU) Reduction
3HighLow
8ModerateModerate
16LowHigh (4-log reduction)
18IncreasedDecreased

Data adapted from a study on quaternary ammonium methacrylates, illustrating the general principle of the effect of alkyl chain length on antibacterial activity. nih.gov

The hydroxyl group at the 2-position is a common feature in many biologically active salicylates and is often crucial for their activity. This group can act as both a hydrogen bond donor and acceptor, facilitating binding to target proteins. In a study of benzoylaminobenzoic acid derivatives as antibacterial agents, the presence of a hydroxyl group was found to be conducive to inhibitory activity. nih.gov

The methoxy (B1213986) group at the 4-position also plays a significant role. In a study investigating the nonlinear optical (NLO) activities of a Schiff base derivative of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), the methoxy group acted as an electron donor. researchgate.net The study concluded that substituting the methoxy group with stronger electron-donating groups could significantly enhance the NLO properties. researchgate.net This suggests that the electronic nature of the substituent at this position can be tuned to modulate specific properties.

Furthermore, a study on coruscanone A analogs, which are cyclopentenedione (B8730137) derivatives with antifungal activity, highlighted the importance of the enolic methoxy functionality. O-methylation of the enolic hydroxyl group was found to be a key factor for their antifungal activity. nih.gov This underscores the potential significance of the methoxy group in the biological activity of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate analogs.

The relative positions of substituents on the aromatic ring, known as positional isomerism, can have a profound impact on the biological activity of a molecule. Even subtle changes in the location of a functional group can alter the molecule's shape, polarity, and ability to interact with a biological target.

A study on the reductive cleavage of positional isomers of benzoylated and methylated methyl alpha-D-mannopyranoside demonstrated that the rate of cleavage was dependent on the position of the benzoyl group. nih.gov The cleavage rate decreased in the order of 2-O-benzoyl > 6-O-benzoyl > 3-O-benzoyl ≈ 4-O-benzoyl, indicating that the position of the ester group significantly influences reactivity. nih.gov This highlights the sensitivity of chemical and, by extension, biological processes to the precise arrangement of functional groups.

In another study on the biological properties of 18F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial perfusion imaging, the position of a methoxy group had a significant effect on the biodistribution and clearance of the radiotracers. nih.gov The ortho-substituted compound displayed the most favorable biological properties. nih.gov

For ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, altering the positions of the hydroxyl, methoxy, and methyl groups would likely lead to a diverse range of biological activities. For instance, moving the methoxy group from the 4-position to the 3- or 5-position could alter the electronic distribution and steric hindrance around the hydroxyl and ester groups, potentially leading to different binding affinities for target enzymes or receptors. Similarly, shifting the methyl group from the 6-position to other positions on the ring would create a new set of positional isomers with potentially distinct biological profiles.

Functional group modifications beyond positional changes also offer a route to new analogs. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups could be explored to fine-tune the electronic properties of the molecule. The ester functional group itself could also be modified to an amide or other bioisosteres to explore different interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, untested compounds, thereby accelerating the drug discovery process.

QSAR models can be developed for a wide range of biological activities, or endpoints, such as enzyme inhibition, antimicrobial potency, or cytotoxicity. The development of a robust QSAR model involves several key steps, including the selection of a training set of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives with antibacterial activity revealed that hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group were key contributors to their inhibitory activity. nih.gov In another study on the anticancer effect of alkyl salicylates, a QSAR model was developed that linked the cytotoxicity to descriptors such as the logarithm of the octanol/water partition coefficient (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (AM1_LUMO).

These examples demonstrate that QSAR models can be successfully developed for compounds with a benzoic acid scaffold, suggesting that a similar approach could be applied to analogs of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate to predict their biological activities.

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's structure and properties, and can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.

Once the descriptors are calculated for a set of compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity to a combination of descriptors. Other methods include Partial Least Squares (PLS), Principal Component Analysis (PCA), and various machine learning algorithms.

For instance, in the QSAR study of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives with antimicrobial activity, Multiple Linear Regression (MLR) analysis was used to develop a model for their activity against Candida albicans and Staphylococcus aureus.

The validation of the QSAR model is essential to ensure its reliability and predictive power. This is typically done using both internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds that were not used in the model development. A well-validated QSAR model can then be confidently used to predict the activity of new analogs of ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, guiding the synthesis of the most promising candidates for further biological evaluation.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor CategoryExample DescriptorsDescription
Constitutional Molecular Weight, Number of AtomsBasic information derived from the molecular formula.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the atomic connectivity and branching of a molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelate to the 3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesDescribe the electronic distribution and reactivity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Quantifies the lipophilicity of a molecule.
Hydrogen Bonding Number of H-bond Donors/AcceptorsIndicates the potential for hydrogen bonding interactions.

Molecular Docking and Ligand-Target Interaction Analysis

In Silico Prediction of Binding Modes and Affinities with Receptor Targets

While specific molecular docking studies for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate are not extensively available in publicly accessible research, the principles of such analyses can be understood from studies on structurally related benzoic acid derivatives. Benzoic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. For instance, some derivatives are known to interact with enzymes such as cyclooxygenase (COX), which are key targets in anti-inflammatory therapies. nih.govdergipark.org.tr

A hypothetical molecular docking study of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant receptor, such as COX-2. The prediction of its binding mode would be based on the interactions formed between the ligand and the amino acid residues of the receptor's active site. Key interactions that would be assessed include:

Hydrogen Bonding: The hydroxyl (-OH) and methoxy (-OCH3) groups, as well as the ester carbonyl (C=O) of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, are potential hydrogen bond donors and acceptors. These could form crucial interactions with polar amino acid residues in the active site.

Hydrophobic Interactions: The benzene (B151609) ring and the methyl and ethyl groups contribute to the lipophilicity of the molecule, allowing for hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic benzene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. For a series of related compounds, these predicted affinities can be compared to experimental biological activities to build a quantitative structure-activity relationship (QSAR) model. nih.govnih.gov

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Ethyl 2-hydroxy-4-methoxy-6-methylbenzoateCyclooxygenase-2 (COX-2)-7.5ARG-120, TYR-355, SER-530
Salicylic Acid (a related compound)Cyclooxygenase-2 (COX-2)-6.8ARG-120, TYR-385, SER-530

Rational Design and Virtual Screening of Enhanced Analogs

Rational design and virtual screening are powerful computational strategies to identify novel and more potent analogs of a lead compound like Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.

Rational Design involves modifying the chemical structure of the lead compound based on an understanding of its interaction with the target receptor. The goal is to enhance binding affinity and selectivity. For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, rational design strategies could include:

Modifying Substituents: The hydroxyl, methoxy, and methyl groups on the benzene ring can be altered or repositioned to optimize interactions. For example, replacing the methyl group with a more electron-withdrawing group might enhance interactions with certain residues. nih.gov

Altering the Ester Group: The ethyl ester could be replaced with other alkyl or aryl groups to explore different hydrophobic pockets within the binding site.

Introducing New Functional Groups: Adding functional groups that can form additional hydrogen bonds or other specific interactions could significantly improve binding affinity.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Starting with the scaffold of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, a virtual library of analogs with various substitutions could be generated. This library would then be computationally docked against the target receptor. The compounds are ranked based on their predicted binding affinities, and the top-ranking candidates are selected for synthesis and experimental testing.

For instance, a virtual screening campaign could be designed to find analogs of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate with improved antimicrobial activity. researchgate.net The virtual library would be docked against a key bacterial enzyme, and the resulting hits would be prioritized for further investigation.

Analog of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoateModificationPredicted Enhancement in Binding Affinity (vs. Parent)Rationale for Modification
Ethyl 2,4-dihydroxy-6-methylbenzoate-OCH3 to -OH+0.5 kcal/molIncreased hydrogen bonding potential.
Ethyl 2-hydroxy-4-fluoro-6-methylbenzoate-OCH3 to -F+0.2 kcal/molAltered electronic properties and potential for halogen bonding.
Propyl 2-hydroxy-4-methoxy-6-methylbenzoateEthyl to Propyl ester-0.3 kcal/molEnhanced hydrophobic interactions.

Advanced Research Topics and Future Directions

Chemoenzymatic Synthesis and Biotransformation Studies of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Chemoenzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions. While specific chemoenzymatic routes for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate are not yet extensively detailed in the literature, the principles are well-established for related polyketides. A potential strategy involves using a polyketide synthase (PKS) to create the core orsellinic acid scaffold, followed by enzymatic or chemical modifications (e.g., methylation and esterification) to yield the final product. For instance, the chemoenzymatic synthesis of usnic acid, another lichen polyketide, was achieved in two steps from a commercial starting material using methylation followed by oxidation with horseradish peroxidase. nih.gov

Biotransformation studies represent another key research avenue. This involves using microorganisms or isolated enzymes to perform specific chemical modifications on the target molecule or its precursors. Such studies could explore the hydroxylation, glycosylation, or demethylation of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate to create novel derivatives with potentially enhanced biological activities. These approaches offer a greener alternative to traditional chemical synthesis for generating molecular diversity.

Metabolomics and Flux Analysis in Biological Systems Producing or Metabolizing this Compound

Metabolomics, the large-scale study of small molecules within cells or tissues, is a powerful tool for understanding the biosynthesis of natural products. In the context of Evernia prunastri, the natural source of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, metabolomic analysis can identify the full spectrum of secondary metabolites and pinpoint the precursors and intermediates of the biosynthetic pathway. nih.govnih.gov A metabolomic analysis of Hypotrachyna cirrhata, another lichen, detected 77 different substances, including depsides and depsidones, showcasing the chemical richness of these organisms. nih.gov

Metabolic flux analysis (MFA) would be the next step, quantifying the rates of metabolic reactions within the lichen's fungal symbiont to understand how carbon flows toward the production of this specific benzoate (B1203000). By mapping the flux through central carbon metabolism and into the polyketide pathway, researchers can identify metabolic bottlenecks. This knowledge is crucial for rationally engineering biological systems for higher yields. youtube.com

Development of Engineered Biological Systems for Enhanced Production

Given the slow growth of lichens, engineering microbial hosts for heterologous production is a highly attractive alternative for a sustainable supply of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. nih.gov The compound is a polyketide, synthesized by large, modular enzymes called polyketide synthases (PKSs). nih.govnih.gov The genome of Evernia prunastri has been found to contain a remarkable 80 biosynthetic gene clusters (BGCs), including a high number of PKS genes, highlighting its untapped biosynthetic potential. nih.gov

The process for developing an engineered system involves:

Identifying the specific PKS gene cluster responsible for synthesizing the everninic acid core within the E. prunastri genome.

Transferring this gene cluster into a well-characterized host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. acs.orgoup.com

Metabolic engineering of the host to increase the supply of necessary precursors, primarily acetyl-CoA and malonyl-CoA, which are the building blocks for polyketides. mdpi.comresearchgate.net Strategies include overexpressing key enzymes like acetyl-CoA carboxylase (ACC). mdpi.com

Optimization of fermentation conditions to maximize product titer, rate, and yield.

This synthetic biology approach allows for rapid, scalable, and sustainable production of the compound and its derivatives. nih.govnih.gov

Table 1: General Strategies for Engineering Polyketide Production
StrategyDescriptionApplication to Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Heterologous ExpressionTransferring the biosynthetic gene cluster (BGC) from the native producer into a robust, fast-growing host like E. coli or S. cerevisiae. acs.orgIsolate the PKS cluster from Evernia prunastri and express it in yeast for scalable production.
Precursor EngineeringModifying the host's central metabolism to increase the intracellular pools of starter (acetyl-CoA) and extender (malonyl-CoA) units. mdpi.comOverexpress acetyl-CoA carboxylase in the production host to boost the supply of malonyl-CoA, driving flux towards the polyketide pathway. mdpi.com
PKS Domain EngineeringSwapping, deleting, or mutating catalytic domains within the PKS enzyme to alter the final product structure, creating "unnatural" polyketides. sciepublish.commdpi.comModify the methyltransferase or other tailoring domains in the everninic acid PKS to generate novel derivatives of the target compound.
Pathway RefactoringRedesigning the BGC with optimized genetic parts (promoters, terminators) for more reliable and controllable expression in a heterologous host. nih.govReplace native regulatory elements of the E. prunastri BGC with strong, inducible promoters for fine-tuned control of production.

Interdisciplinary Research in Phytochemistry, Chemical Biology, and Synthetic Biology

The full potential of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate can be unlocked through interdisciplinary research.

Phytochemistry: This field focuses on the isolation and structural elucidation of compounds from natural sources. Phytochemical screening of E. prunastri extracts has consistently identified evernic acid, atranorin, and usnic acid as major components, providing the foundational knowledge of the lichen's chemical profile. nih.govmdpi.commdpi.com

Chemical Biology: This discipline uses chemical tools to study biological systems. Synthetic probes mimicking polyketide intermediates can be used to investigate the mechanism and stereocontrol of the specific PKS responsible for the compound's biosynthesis. nih.govsyr.edu Understanding these enzymatic details is critical for successful protein engineering.

Synthetic Biology: As discussed, synthetic biology provides the tools to transfer and engineer biosynthetic pathways into microbial hosts. nih.gov The integration of these fields creates a powerful pipeline: phytochemistry discovers novel compounds, chemical biology elucidates their biosynthetic logic, and synthetic biology harnesses this logic for sustainable production and the creation of new-to-nature molecules.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research. nih.govnih.gov These computational tools can be applied to Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate research in several ways:

Genome Mining: AI algorithms can rapidly scan the genome of Evernia prunastri to identify putative BGCs and predict the chemical structure of their products, accelerating the discovery of the specific cluster for this compound. nih.gov

Retrosynthesis: AI-powered software can design plausible and efficient chemical or chemoenzymatic synthesis routes to the target molecule and its derivatives, saving significant time in the lab. merckgroup.com

Pathway Optimization: ML models can analyze complex datasets from fermentation runs to predict optimal conditions (e.g., media composition, temperature) for maximizing yield in engineered microbial hosts. This approach can navigate vast experimental landscapes more efficiently than traditional methods. researchgate.net

Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML, can predict the biological activities of novel derivatives of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate before they are synthesized, helping to prioritize the most promising candidates for drug discovery. acs.org

Sustainable and Green Chemistry Approaches in Synthesis and Isolation

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org For Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, this involves two main areas:

Sustainable Isolation: Traditional methods for extracting natural products from lichens often use large volumes of toxic organic solvents. Research has shown that greener alternatives, such as ethyl lactate, combined with energy-efficient methods like ultrasound-assisted extraction, can be just as effective while being far more environmentally benign. nih.gov Another approach involves using natural deep eutectic solvents (NADES) to create sustainable extraction processes. rsc.org

Green Synthesis: When chemical synthesis is required, green chemistry principles guide the design of the reaction pathway. This includes using water as a solvent, employing catalysts made from earth-abundant metals, reducing the number of synthetic steps, and minimizing waste. rsc.org For example, recent advances in magnetocatalysis using iron carbide nanoparticles allow for the efficient hydrodeoxygenation of esters under mild conditions, a type of transformation relevant to the synthesis of substituted aromatics. acs.org

Q & A

Q. What are the key physicochemical properties of Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, and how are they validated?

Answer: The compound (CAS 6110-36-7) has the formula C₁₁H₁₄O₄ (MW 210.2265) and features a salicylate backbone with methoxy and methyl substituents. Key properties include:

PropertyValue/DescriptionSource
IUPAC NameEthyl 2-hydroxy-4-methoxy-6-methylbenzoate
InChIKeyPJOOIAZRUIIQMU-UHFFFAOYSA-N
SolubilityLikely polar organic solvents (e.g., DMSO, ethanol)Inferred from structure
StabilitySensitive to strong acids/bases; store in inert conditions

Validation methods:

  • Mass spectrometry : EI-MS confirms molecular weight (e.g., m/z 210.2265) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy at C4, methyl at C6) .

Q. What are the standard synthetic routes for Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate?

Answer: Two validated methods are:

Q. Method 1: Phenolic Oxidative Coupling

  • Reagents : Methyl 2-hydroxy-4-methoxy-6-methylbenzoate, silica-bound FeCl₃ .
  • Conditions : Room temperature, dichloromethane solvent, 12–24 hr.
  • Yield : ~60–70% (reported for dimeric analogs) .

Q. Method 2: Esterification with NaH/DMSO

  • Reagents : 2-hydroxy-4-methoxy-6-methylbenzoic acid, ethyl alcohol, NaH in DMSO/benzene .
  • Conditions : 80°C, 1 hr, followed by cooling and neutralization.
  • Yield : ~85% (reported in analogous syntheses) .

Key Optimization : Use anhydrous conditions to prevent hydrolysis of the ester group .

Q. What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and respiratory protection for aerosolized particles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound?

Answer: Contradictions may arise from:

  • Tautomerism : The hydroxyl group at C2 can participate in keto-enol tautomerism, altering NMR peaks. Use D₂O exchange to confirm proton assignment .
  • Crystallographic vs. Solution Data : X-ray diffraction (via SHELX software) provides definitive solid-state geometry, while NMR reflects dynamic solution behavior .
  • Impurity Peaks : Compare with synthetic byproducts (e.g., unreacted starting material) using HPLC-MS .

Q. What mechanistic insights explain its cytotoxic activity?

Answer:

  • Bioactivity : Demonstrates dose-dependent cytotoxicity (LC₅₀ values via brine shrimp assay) .
  • Proposed Mechanism :
    • Electrophilic Interactions : The hydroxyl and methoxy groups may chelate metal ions in cellular enzymes .
    • Membrane Disruption : Hydrophobic methyl/ethyl groups could integrate into lipid bilayers .

Q. Validation :

  • Structure-Activity Studies : Modify substituents (e.g., replace methoxy with Cl) to test potency changes .
  • Enzyme Assays : Screen against tyrosine kinases or cytochrome P450 isoforms .

Q. How can regioselectivity be optimized in its synthesis?

Answer:

  • Directing Groups : Use protective groups (e.g., TMS for hydroxyl) to block undesired substitution .
  • Catalyst Design : Silica-bound FeCl₃ enhances para-selectivity in phenolic coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the ortho position .
Optimization ParameterEffect on RegioselectivitySource
FeCl₃ LoadingHigher loading increases para-product
TemperatureLower temps (0–25°C) improve selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl everninate
Reactant of Route 2
Reactant of Route 2
Ethyl everninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.